Isoalangiside

描述

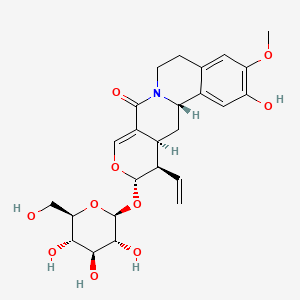

Structure

2D Structure

3D Structure

属性

CAS 编号 |

57128-91-3 |

|---|---|

分子式 |

C25H31NO10 |

分子量 |

505.5 g/mol |

IUPAC 名称 |

(1S,15S,16R,17S)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one |

InChI |

InChI=1S/C25H31NO10/c1-3-12-14-7-16-13-8-17(28)18(33-2)6-11(13)4-5-26(16)23(32)15(14)10-34-24(12)36-25-22(31)21(30)20(29)19(9-27)35-25/h3,6,8,10,12,14,16,19-22,24-25,27-31H,1,4-5,7,9H2,2H3/t12-,14+,16+,19-,20-,21+,22-,24+,25+/m1/s1 |

InChI 键 |

BCYNGTTVQNJTCV-ONGZBVEHSA-N |

SMILES |

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |

手性 SMILES |

COC1=C(C=C2[C@@H]3C[C@H]4[C@H]([C@@H](OC=C4C(=O)N3CCC2=C1)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O |

规范 SMILES |

COC1=C(C=C2C3CC4C(C(OC=C4C(=O)N3CCC2=C1)OC5C(C(C(C(O5)CO)O)O)O)C=C)O |

产品来源 |

United States |

科学研究应用

Pharmacological Properties

The pharmacological profile of Isoalangiside can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |

| Antibacterial | Demonstrates activity against a range of bacterial strains. |

| Antiviral | Shows potential in inhibiting viral replication. |

| Anti-inflammatory | Reduces inflammation in various biological models. |

| Neuroprotective | Protects neuronal cells from damage due to oxidative stress. |

Antitumor Activity

Research indicates that this compound has significant cytotoxic effects against different cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells. Studies have reported IC50 values indicating effective concentrations required to inhibit cell growth.

Case Studies

Several studies highlight the applications of this compound in various fields:

Cancer Research

In a study published in 2020, researchers investigated the effects of this compound on HeLa cells and found that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a mechanism by which this compound can be utilized in developing new cancer therapies.

Antimicrobial Applications

Another study explored the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory activity, making it a candidate for further development as an antimicrobial agent .

Neuroprotection

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This property may lead to its application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

相似化合物的比较

Structural Analogues

The table below compares Isoalangiside with key structurally related alkaloids:

Functional Analogues

- Cephaeline and Emetine: Though structurally distinct (non-lactam ipecac alkaloids), these compounds share a biosynthetic origin with this compound. Both are substrates for IpeOMT enzymes, unlike this compound, highlighting divergent metabolic pathways .

- Scoulerine: A simple tetrahydroisoquinoline alkaloid from Corydalis dubia with anticancer activity. Unlike this compound, it lacks the lactam ring and terpenoid moiety, yet both demonstrate cell growth suppression .

Key Research Findings

Biosynthetic Divergence : this compound and alangiside arise from stereochemically distinct precursors (deacetylisoipecoside vs. deacetylipecoside), explaining their differential H-1 configurations .

Structure-Activity Relationships :

- Acylation (e.g., sinapoyl group in 2′-O-trans-sinapoylthis compound) enhances solubility and may modulate bioactivity .

- Methylation patterns (e.g., 3-O-demethyl-2-O-methylthis compound) influence enzyme interactions and pharmacokinetics .

Pharmacological Potential: While this compound itself lacks robust activity data, its derivatives (e.g., 8-hydroxytubulosine from Alangium longiflorum) show antiproliferative effects, underscoring the importance of functional group modifications .

准备方法

Enzymatic Methylation in Ipecac Alkaloid Biosynthesis

This compound is biosynthesized through a series of enzymatic modifications starting from dopamine-derived intermediates. The key steps involve O-methylation reactions catalyzed by three distinct S-adenosyl-l-methionine (AdoMet)-dependent O-methyltransferases (OMTs): IpeOMT1, IpeOMT2, and IpeOMT3. These enzymes sequentially methylate hydroxyl groups on the isoquinoline skeleton of the protoemetine aglycon.

-

IpeOMT1 primarily methylates the 2-hydroxy group of the intermediate N-deacetylisoipecoside, forming 6-O-methyl-N-deacetylisoipecoside.

-

IpeOMT3 targets the 7-hydroxy group, facilitating the formation of a methylated precursor essential for subsequent condensation with dopamine.

-

IpeOMT2 mediates the final methylation step at the 3-hydroxy group, yielding this compound after deglucosylation by β-glucosidase IpeGlu1.

This pathway is analogous to terpenoid-indole alkaloid biosynthesis but diverges in substrate specificity and methylation patterns.

Substrate Preparation and Enzymatic Assays

The biosynthesis of this compound requires carefully controlled substrate preparation. N-deacetylisoipecoside, synthesized via Pictet-Spengler condensation of dopamine and secologanin, is enzymatically deglucosylated under reducing conditions (pH 5.0, 55°C) using NaBH3CN to stabilize reactive intermediates. Purification of IpeOMT enzymes involves His-tag affinity chromatography, with optimal activity observed in Tris-HCl buffer (pH 7.5) containing 20% glycerol and 10 mM 2-mercaptoethanol.

Chemical Synthesis of this compound

Key Synthetic Intermediates

Chemical synthesis of this compound begins with 6-O-methyl-N-deacetylisoipecoside, which undergoes selective methylation and lactamization. The synthesis involves:

Reaction Optimization

Critical parameters for high-yield synthesis include:

-

Temperature : 50–60°C for methylation steps to prevent side reactions.

-

Solvent System : Ethyl acetate for extraction, followed by preparative HPLC (LiChrosorb RP18 column, 0.1% trifluoroacetic acid/acetonitrile gradient).

-

Purification : Freeze-drying after HPLC fractionation to isolate this compound with >95% purity.

Table 1: Comparative Analysis of this compound Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Enzymatic Biosynthesis | 12–18 | 90–95 | Tris-HCl buffer, 20% glycerol, IpeOMTs |

| Chemical Synthesis | 22–28 | 95–98 | Alkaline methylation, HPLC purification |

Analytical Validation of this compound

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with diode array detection (DAD) is the gold standard for this compound quantification. The method employs a Poroshell 120 EC-C18 column (4.6 × 250 mm, 2.7 µm) and a gradient elution of 0.1% formic acid/acetonitrile. this compound elutes at 14.2 min under these conditions, with a detection limit of 0.1 µg/mL.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural elucidation:

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for isolating Isoalangiside from natural sources, and how can purity be validated?

- Methodological Answer : Use column chromatography (e.g., silica gel, HPLC) for initial isolation, followed by spectroscopic techniques (NMR, MS) for structural confirmation. Purity validation requires ≥95% homogeneity via analytical HPLC with UV detection at relevant wavelengths (e.g., 254 nm). For natural product extraction, ensure solvent optimization (e.g., ethanol-water gradients) to balance yield and specificity .

- Data Consideration : Include a table comparing solvent systems, retention times, and purity percentages across trials.

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary pharmacological activity?

- Methodological Answer : Select cell lines or enzyme targets aligned with hypothesized mechanisms (e.g., anti-inflammatory assays using COX-2 inhibition). Include positive controls (e.g., indomethacin) and negative controls (vehicle-only). Dose-response curves (0.1–100 µM) and triplicate replicates minimize variability. Statistical analysis (ANOVA, p < 0.05) confirms significance .

- Data Contradiction Tip : If results conflict with literature, reassay under standardized conditions (pH, temperature) and validate compound stability via LC-MS .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in this compound’s mechanistic studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use meta-analysis to aggregate datasets, applying weighting for study quality. For in-house contradictions, apply orthogonal methods (e.g., CRISPR knockouts to confirm target engagement if Western blot results are inconsistent) .

- Example Workflow :

| Contradiction Source | Resolution Strategy | Outcome Metric |

|---|---|---|

| Variability in IC50 values | Standardize assay conditions (e.g., serum-free media) | Coefficient of variation (CV) < 15% |

Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy and pharmacokinetics?

- Methodological Answer : Use animal models (e.g., murine inflammation) with sample sizes calculated via power analysis (α = 0.05, β = 0.2). Administer this compound orally/intravenously with pharmacokinetic sampling (plasma/tissue at T0, T1, T6, T24). Quantify bioavailability (AUC) and metabolite profiling via UPLC-QTOF-MS. Include blinding and randomization to reduce bias .

- Advanced Consideration : For dose translation to humans, apply allometric scaling and physiologically based pharmacokinetic (PBPK) modeling .

Methodological Frameworks

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in multi-omics studies?

- Methodological Answer : For transcriptomics/proteomics, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values. Use multivariate analysis (PCA, PLS-DA) to distinguish dose clusters. For pathway enrichment, tools like GSEA or MetaboAnalyst contextualize biological relevance .

- Data Integration : Cross-reference omics findings with phenotypic outcomes (e.g., apoptosis rates) to establish causality.

Q. How should researchers formulate hypothesis-driven questions to explore this compound’s synergistic interactions with existing therapeutics?

- Methodological Answer : Frame questions around specific pathways (e.g., “Does this compound enhance cisplatin-induced apoptosis via p53 upregulation?”). Test synergy using Chou-Talalay combination indices (CI < 1 indicates synergy). Validate with siRNA knockdowns of target genes .

Ethical and Reproducibility Considerations

Q. What measures ensure data integrity when collecting this compound-related survey responses from academic collaborators?

- Methodological Answer : Embed attention-check questions (e.g., “Select ‘Strongly Agree’ for this item”) and open-ended validations (e.g., “Describe one challenge in compound synthesis”). Use platforms like Google Forms with IP logging to detect duplicate submissions. Pre-test questionnaires with a pilot cohort (n = 10) to refine clarity .

Q. How can researchers enhance reproducibility when publishing this compound protocols?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in repositories like Zenodo. For synthetic procedures, specify batch numbers of reagents and equipment calibration dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。